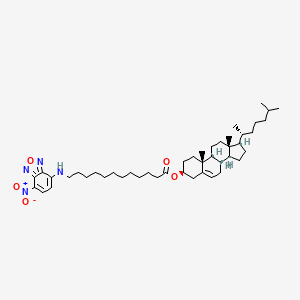

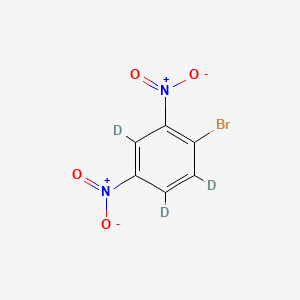

![molecular formula C16H13NO3S2 B592853 (5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 1221413-57-5](/img/structure/B592853.png)

(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Vue d'ensemble

Description

The compound “(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione” is an aromatic ether with the molecular formula C16H13NO3S2 . It is also known by other names such as CAY10638 and CHEMBL590265 .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine-dione group, a thiophene group, and a phenyl group . The exact mass of the molecule is 331.03368562 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 331.4 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its relative hydrophobicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 109 Ų . The compound has a complexity of 458 .Applications De Recherche Scientifique

PPARγ Ligand Binding

CAY10638 has been used in the study of the ligand-receptor interactions of the nuclear receptor peroxisome proliferator-activated receptor γ (PPARγ) . The crystal structure of the human PPARγ ligand-binding domain in complex with CAY10638 has been determined . This research provides insights into the conformational changes induced by ligand binding and the mechanisms of receptor activation.

Transcription Inhibition

The compound has been classified as a transcription/transcription inhibitor . This suggests that it could potentially be used in research related to gene expression and regulation.

Pharmacological Research

CAY10638’s effects on receptor pharmacology have been studied . The research found that ligand-receptor interactions, which are ubiquitous in physiology, are described by theoretical models of receptor pharmacology . This makes CAY10638 a valuable tool in the study of these interactions and the development of theoretical models.

15-PGDH Inhibition

CAY10638 is known to be a 15-PGDH inhibitor . 15-PGDH is an enzyme that plays a role in prostaglandin degradation. Therefore, CAY10638 could be used in research related to prostaglandin signaling pathways and related physiological processes.

Structural Biology

The crystal structure of CAY10638 in complex with the PPARγ ligand-binding domain has been determined . This makes it a valuable tool in structural biology research, particularly in studies related to ligand-receptor interactions and receptor activation mechanisms.

Drug Discovery and Development

Given its interactions with PPARγ and its role as a 15-PGDH inhibitor , CAY10638 could potentially be used in drug discovery and development research. Its effects on these targets could be leveraged to develop new therapeutic strategies for diseases related to these pathways.

Mécanisme D'action

Target of Action

The primary target of CAY10638 is 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) . 15-PGDH is an enzyme that catalyzes the oxidation of prostaglandins, leading to their inactivation .

Mode of Action

CAY10638 is a derivative of Thiazolidinediones (TZDs), a class of PPARγ agonists . It acts as an inhibitor of 15-PGDH, preventing the enzyme from inactivating prostaglandins . This inhibition occurs with an IC50 value of 31 nM .

Biochemical Pathways

The inhibition of 15-PGDH by CAY10638 affects the Cyclooxygenase Pathway , which is involved in the metabolism of prostaglandins . By inhibiting 15-PGDH, CAY10638 prevents the conversion of prostaglandins to their inactive form, thereby increasing the levels of active prostaglandins .

Result of Action

The inhibition of 15-PGDH by CAY10638 leads to an increase in the levels of active prostaglandins . Prostaglandins are lipid compounds with diverse hormone-like effects, including the regulation of inflammation. Therefore, the action of CAY10638 can potentially influence processes such as inflammation and pain perception.

Action Environment

The action, efficacy, and stability of CAY10638 can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, factors such as temperature and the presence of other compounds can potentially influence the stability and activity of CAY10638.

Propriétés

IUPAC Name |

(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S2/c18-15-14(22-16(19)17-15)10-11-3-5-12(6-4-11)20-8-7-13-2-1-9-21-13/h1-6,9-10H,7-8H2,(H,17,18,19)/b14-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKWOUHXDKSPIX-UVTDQMKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)CCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

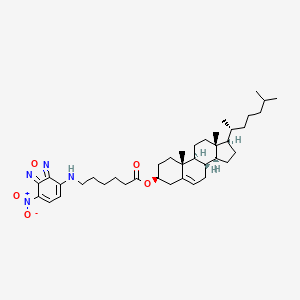

![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide](/img/structure/B592772.png)

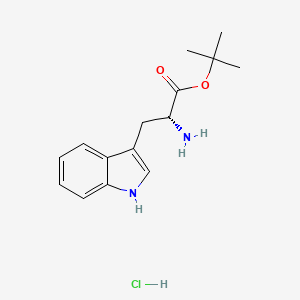

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)

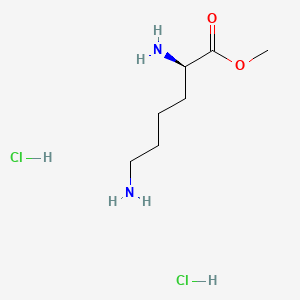

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)